molecular formula C8H6FNO2 B2748528 2-Fluoro-3-formylbenzamide CAS No. 1289083-16-4

2-Fluoro-3-formylbenzamide

Cat. No. B2748528
CAS RN: 1289083-16-4
M. Wt: 167.139
InChI Key: SKMPOVXBFBIDEE-UHFFFAOYSA-N
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Description

2-Fluoro-3-formylbenzamide is a chemical compound with the molecular formula C8H6FNO2 . It has a molecular weight of 167.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-formylbenzamide is 1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-3-formylbenzamide is a solid at room temperature . It has a predicted boiling point of 269.9±30.0 °C and a predicted density of 1.347±0.06 g/cm3 . Its pKa is predicted to be 14.71±0.50 .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Iron-catalyzed, fluoroamide-directed C-H fluorination is a significant application of 2-Fluoro-3-formylbenzamide. This process involves a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance. Such reactions proceed through short-lived radical intermediates with fluorine transfer mediated directly by iron, showcasing the compound's utility in synthesizing fluorinated organic molecules without the need for noble metal additives (Groendyke et al., 2016).

Photoredox Systems for Catalytic Fluoromethylation

2-Fluoro-3-formylbenzamide is pivotal in designing photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These systems utilize visible-light-induced single-electron-transfer processes for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. The application highlights the compound's role in synthesizing organofluorine compounds, a critical aspect in pharmaceutical and agrochemical fields (Koike & Akita, 2016).

Synthesis and Evaluation of Sigma Receptor Ligands

2-Fluoro-3-formylbenzamide derivatives have been synthesized and evaluated as sigma receptor ligands for positron emission tomography (PET) imaging. These fluorinated halobenzamides exhibit high sigma-1 affinities and potential for PET imaging of tissues containing sigma receptors, underlining the compound's significance in developing diagnostic tools for neurological disorders (Dence et al., 1997).

Opto-Electrical Properties and NLO Applications

The synthesis of 2-fluoro-N,N-diphenylbenzamide and its derivatives demonstrates significant opto-electrical and non-linear optical (NLO) properties. These properties are crucial for developing materials with potential applications in photonics and electronics, showcasing the compound's versatility in material science (Raveendiran et al., 2022).

Regioselective Intramolecular Arylthiolations

2-Fluoro-3-formylbenzamide plays a role in regioselective intramolecular arylthiolations, where it forms C–S linkages through Cu(I) and Pd(II) catalysis. This application underscores the compound's utility in synthetic organic chemistry, particularly in constructing heterocyclic compounds and facilitating selective transformations (Sahoo et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for 2-Fluoro-3-formylbenzamide is available online . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2-fluoro-3-formylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMPOVXBFBIDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-formylbenzamide

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